molecular formula C11H12N2O2S B1352457 Ethyl 1-methyl-3-thien-2-yl-1H-pyrazole-5-carboxylate CAS No. 868755-61-7

Ethyl 1-methyl-3-thien-2-yl-1H-pyrazole-5-carboxylate

Cat. No.: B1352457
CAS No.: 868755-61-7
M. Wt: 236.29 g/mol
InChI Key: MUIUODSZPZJMMP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 1-methyl-3-thien-2-yl-1H-pyrazole-5-carboxylate is a heterocyclic compound that features a pyrazole ring fused with a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 1-methyl-3-thien-2-yl-1H-pyrazole-5-carboxylate typically involves the cyclization of appropriate precursors.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. Catalysts such as palladium or copper may be employed to facilitate the cyclization and substitution reactions, ensuring high efficiency and selectivity .

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

    Substitution: Halogens (chlorine, bromine), organometallic reagents (Grignard reagents), solvents like dichloromethane or tetrahydrofuran.

Major Products Formed:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced pyrazole derivatives.

    Substitution: Functionalized thiophene derivatives.

Scientific Research Applications

Ethyl 1-methyl-3-thien-2-yl-1H-pyrazole-5-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which Ethyl 1-methyl-3-thien-2-yl-1H-pyrazole-5-carboxylate exerts its effects is largely dependent on its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, modulating their activity and leading to various physiological effects. The compound’s unique structure allows it to engage in hydrogen bonding, π-π interactions, and other non-covalent interactions, which are crucial for its biological activity .

Comparison with Similar Compounds

  • Ethyl 1-methyl-3-thien-2-yl-1H-pyrazole-4-carboxylate
  • Ethyl 1-methyl-3-thien-2-yl-1H-pyrazole-3-carboxylate
  • Ethyl 1-methyl-3-thien-2-yl-1H-pyrazole-2-carboxylate

Comparison: Ethyl 1-methyl-3-thien-2-yl-1H-pyrazole-5-carboxylate is unique due to the position of the carboxylate group on the pyrazole ring, which influences its reactivity and interaction with other molecules. This positional difference can lead to variations in biological activity, making it a valuable compound for targeted research and development .

Properties

IUPAC Name

ethyl 2-methyl-5-thiophen-2-ylpyrazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O2S/c1-3-15-11(14)9-7-8(12-13(9)2)10-5-4-6-16-10/h4-7H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUIUODSZPZJMMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=NN1C)C2=CC=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00428780
Record name Ethyl 1-methyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00428780
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

868755-61-7
Record name Ethyl 1-methyl-3-(2-thienyl)-1H-pyrazole-5-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=868755-61-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 1-methyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00428780
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.